Batrachotoxin vs. Veratridine: 20-Fold Higher Binding Affinity (pKd 7.6 vs. pEC₅₀ 6.3) at Sodium Channel Site-2
Batrachotoxin (BTX) demonstrates a binding affinity for voltage-gated sodium channels that is approximately 20-fold higher than that of veratridine, a commonly used alternative site-2 activator. In rat sodium channel preparations, BTX exhibits a pKd value of 7.6 (Kd ≈ 25 nM) under physiological voltage conditions, whereas veratridine shows a pEC₅₀ of 6.3 (EC₅₀ ≈ 500 nM) measured at -30 mV [1]. This quantitative difference in target engagement translates to a 20-fold lower concentration requirement for BTX to achieve equivalent sodium channel activation, directly impacting experimental design, reagent consumption, and assay sensitivity.
| Evidence Dimension | Binding affinity / potency at voltage-gated sodium channel site-2 |
|---|---|
| Target Compound Data | pKd 7.6 (Kd ≈ 25 nM) |
| Comparator Or Baseline | Veratridine: pEC₅₀ 6.3 (EC₅₀ ≈ 500 nM) |
| Quantified Difference | ~20-fold higher affinity for BTX |
| Conditions | Rat sodium channel preparations; BTX measured at physiological voltage; veratridine at -30 mV |
Why This Matters
The 20-fold higher binding affinity of BTX enables lower working concentrations, reducing reagent costs and minimizing off-target effects in complex biological matrices.
- [1] Alexander SPH, Striessnig J, Kelly E, et al. The Concise Guide to PHARMACOLOGY 2017/18: Voltage-gated ion channels. Br J Pharmacol. 2017;174(Suppl 1):S160-S194. View Source
